4-Allyl-3-((3-chlorobenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole
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Overview
Description
4-Allyl-3-((3-chlorobenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-3-((3-chlorobenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions using allyl halides in the presence of a base.
Thioether Formation: The thioether linkage is formed by reacting the triazole intermediate with 3-chlorobenzyl chloride in the presence of a base.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group or the thiophene ring.
Reduction: Reduction reactions can target the triazole ring or the thioether linkage.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazole ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are used under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or sulfoxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and can be tested in various biological assays.
Medicine
Medicinal chemistry research may explore this compound as a potential drug candidate. Its structure suggests it could interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Allyl-3-((3-chlorobenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole would depend on its specific biological activity. Generally, triazole derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with receptors or other proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Allyl-3-((3-chlorobenzyl)thio)-5-phenyl-4H-1,2,4-triazole
- 4-Allyl-3-((3-chlorobenzyl)thio)-5-methyl-4H-1,2,4-triazole
- 4-Allyl-3-((3-chlorobenzyl)thio)-5-(2-furyl)-4H-1,2,4-triazole
Uniqueness
The uniqueness of 4-Allyl-3-((3-chlorobenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives.
Biological Activity
4-Allyl-3-((3-chlorobenzyl)thio)-5-(2-thienyl)-4H-1,2,4-triazole is a synthetic compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anti-inflammatory, and potential anticancer properties.
- Molecular Formula : C₁₈H₁₅ClN₄S₂
- Molecular Weight : 392.92 g/mol
- CAS Number : 577964-09-1
Antimicrobial Activity
- Mechanism of Action : The compound exhibits antimicrobial properties by inhibiting the growth of various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
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Case Studies :
- A study demonstrated that derivatives of 1,2,4-triazole showed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Another research highlighted that compounds similar to this compound exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .
Antifungal Activity
- Efficacy Against Fungi : The compound has shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger.
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Research Findings :
- In vitro studies indicated that the compound inhibited fungal growth with an IC50 value of approximately 15 µg/mL against C. albicans, suggesting a potent antifungal effect .
- A comparative analysis with established antifungal agents like fluconazole revealed that this triazole derivative could be a viable alternative for treating fungal infections resistant to conventional therapies .
Anti-inflammatory Activity
- Mechanism : The compound is believed to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
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Experimental Evidence :
- Research demonstrated that treatment with this compound significantly reduced the levels of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
- In animal models, administration resulted in decreased swelling and pain response in induced inflammatory conditions, supporting its use in managing inflammatory diseases .
Anticancer Potential
- Preliminary Studies : Emerging evidence suggests that this compound may possess anticancer properties through apoptosis induction in cancer cell lines.
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Findings :
- In vitro assays have shown that the compound can inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values around 20 µM .
- Further studies are warranted to explore its mechanism of action and potential synergistic effects when combined with existing chemotherapeutics.
Data Table: Summary of Biological Activities
Properties
CAS No. |
577964-09-1 |
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Molecular Formula |
C16H14ClN3S2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C16H14ClN3S2/c1-2-8-20-15(14-7-4-9-21-14)18-19-16(20)22-11-12-5-3-6-13(17)10-12/h2-7,9-10H,1,8,11H2 |
InChI Key |
YADDHXHFBAKIHI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=CS3 |
Origin of Product |
United States |
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